molecular formula C11H17NO2S B2383892 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235377-73-7

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide

Cat. No.: B2383892
CAS No.: 1235377-73-7
M. Wt: 227.32
InChI Key: XVTGYEKXKVLOKZ-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is a chemical compound of interest in specialized organic synthesis and agrochemical research. This acetamide derivative features a thiophene heterocycle, a privileged structure in medicinal and pesticidal chemistry known for its versatile biological properties and role as a bioisostere for phenyl rings . The molecular scaffold, incorporating a thioether linkage and an acetamide core, is structurally analogous to compounds investigated for their insecticidal activities, suggesting its potential utility as a synthetic intermediate or building block in the discovery and development of new active agents . As a key intermediate, this compound can be used to synthesize more complex molecules for various research applications. It is supplied For Research Use Only and is strictly not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-3-5-12(11(13)8-14-2)7-10-4-6-15-9-10/h4,6,9H,3,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTGYEKXKVLOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide typically involves the following steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized using various methods such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann synthesis.

    Introduction of the acetamide group: The acetamide group can be introduced through acylation reactions.

    Methoxylation and propylation: The methoxy and propyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, high-throughput screening for optimal reaction conditions, and employing catalysts to increase yield and reduce reaction time .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in various therapeutic areas, including:

  • Anti-inflammatory Activity : Thiophene derivatives are known for their ability to inhibit inflammatory pathways. Studies have indicated that 2-methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases .
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits significant antimicrobial activity against various pathogens. Minimum inhibitory concentrations (MICs) for related thiophene compounds have been reported as low as 0.22 μg/mL against Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Pathogen
A0.22Staphylococcus aureus
B0.25Escherichia coli

Anticancer Activity

Research has demonstrated that thiophene derivatives can exhibit cytotoxic effects on cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in human cancer cells without significantly affecting normal cells.

CompoundCell LineIC50 (µM)
Compound AHeLa15
Compound BA54920

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at the N-position and the thiophene ring can enhance its interaction with various biological targets, such as TRPV channels implicated in pain and inflammation .

Case Study on Antimicrobial Efficacy

A series of thiophene derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates of Staphylococcus aureus. The most active compound demonstrated a synergistic effect when combined with Ciprofloxacin, reducing its MIC by half .

Case Study on Anti-inflammatory Activity

In a study assessing anti-inflammatory properties, compounds similar to this compound were shown to inhibit the expression of cyclooxygenase enzymes (COX) in vitro, indicating potential use in treating conditions like arthritis and other inflammatory disorders .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the acetamide core significantly influence properties such as solubility, crystallinity, and biological activity:

  • Methoxy vs. This substitution may also improve solubility in polar solvents due to the oxygen atom’s hydrogen-bonding capacity.
  • Thiophen-3-ylmethyl vs. Thiazolyl or Phenyl Groups :
    In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), the thiazolyl ring participates in intermolecular N–H⋯N hydrogen bonds, stabilizing the crystal lattice . The thiophen-3-ylmethyl group in the target compound may exhibit weaker hydrogen-bonding capacity but stronger π-π stacking due to the aromatic thiophene ring.

Compound Key Substituents Notable Properties
Target compound Methoxy, thiophen-3-ylmethyl Enhanced solubility (methoxy), π-π interactions (thiophene)
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, dimethylphenyl High electrophilicity (chloro), pesticidal activity
2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl Strong hydrogen bonding (N–H⋯N), structural ligand applications

Structural and Crystallographic Insights

  • Dihedral Angles and Packing: In 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, the dichlorophenyl and thiazolyl rings form a dihedral angle of 79.7°, influencing molecular packing via N–H⋯N hydrogen bonds .

Biological Activity

2-Methoxy-N-propyl-N-(thiophen-3-ylmethyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a methoxy group, a propyl chain, and a thiophene moiety, which contribute to its diverse biological activities. The presence of the thiophene ring is significant, as thiophene and its derivatives are known to interact with various biological pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The minimum inhibitory concentration (MIC) values for various pathogens are summarized in the following table:

Pathogen MIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa11.29 - 77.38

These results suggest that the compound can be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. The compound has shown promising results in assays measuring its ability to scavenge free radicals and inhibit lipid peroxidation .

Anticancer Properties

Studies have explored the anticancer properties of this compound, particularly its effects on cell proliferation and apoptosis in cancer cell lines. Notable findings include:

  • Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells.
  • Mechanism of Action : The proposed mechanism involves the modulation of signaling pathways related to cell survival and apoptosis .

The following table summarizes the IC50 values observed in different cancer cell lines:

Cell Line IC50 (µM)
HeLa30
A54925

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to reduced cellular proliferation.
  • Receptor Interaction : It may interact with receptors that regulate apoptosis and cell cycle progression.
  • Oxidative Stress Modulation : By acting as an antioxidant, it helps reduce oxidative damage within cells .

Case Studies

Several case studies have highlighted the therapeutic potential of thiophene derivatives similar to this compound:

  • A study focusing on thiophene-based compounds reported their effectiveness in reducing tumor growth in animal models when administered at specific dosages .
  • Another investigation examined the compound's role in modulating inflammatory responses in vitro, suggesting potential applications in treating inflammatory diseases .

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